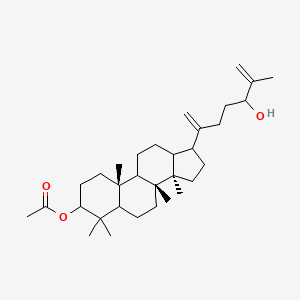
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- is a triterpenoid compound belonging to the dammarane family. This compound is characterized by its unique structure, which includes a diene system and hydroxyl groups at positions 3 and 24, with an acetate group at position 3. Triterpenoids like this one are known for their diverse biological activities and are often found in various plant species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- typically involves multiple steps, starting from simpler triterpenoid precursors. One common method includes the chemical modification of dammarane-type triterpenoids. The hydroxyl groups at positions 3 and 24 can be introduced through selective oxidation and reduction reactions. The acetate group at position 3 is usually introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve the extraction of dammarane-type triterpenoids from natural sources, followed by chemical modification to introduce the desired functional groups. This process often includes purification steps such as chromatography to isolate the target compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diene system can be reduced to form saturated derivatives.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated triterpenoids.
Substitution: Formation of derivatives with different functional groups at position 3.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are involved in glucose metabolism and insulin signaling. By inhibiting these enzymes, the compound can help regulate blood glucose levels and improve insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dammara-20,24-dien-3-ol: Another dammarane-type triterpenoid with similar biological activities.
(20S,24R)-epoxy-dammarane-3β,12β,25-triol: Known for its inhibitory activity on α-glucosidase and PTP1B.
Ixorene: A dammarane triterpene with a similar structure but different functional groups.
Uniqueness
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C32H52O3 |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
[(8R,10R,14R)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23?,24?,25?,26?,27?,28?,30-,31+,32+/m0/s1 |
InChI-Schlüssel |
JQZGFSMFYISVKP-LBQIISHASA-N |
Isomerische SMILES |
CC(=C)C(CCC(=C)C1CC[C@@]2(C1CCC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Kanonische SMILES |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


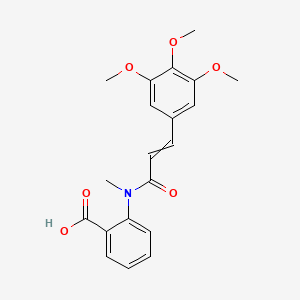
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
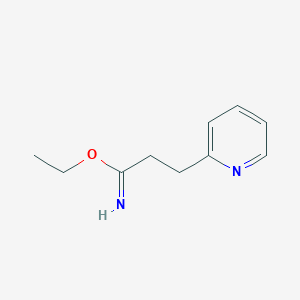
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
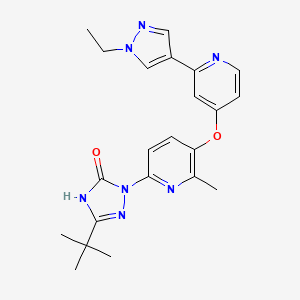
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
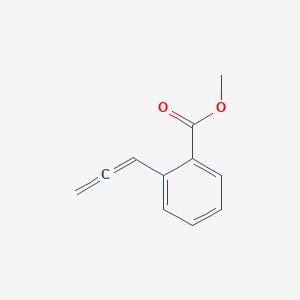
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)

